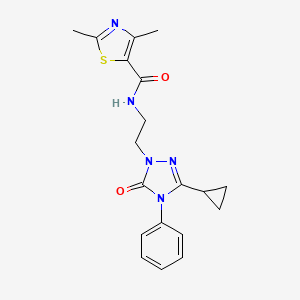

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c1-12-16(27-13(2)21-12)18(25)20-10-11-23-19(26)24(15-6-4-3-5-7-15)17(22-23)14-8-9-14/h3-7,14H,8-11H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDFRTDTZQWGFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate ketones or aldehydes under acidic or basic conditions.

Attachment of the Cyclopropyl and Phenyl Groups: These groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.

Synthesis of the Thiazole Ring: The thiazole ring is usually formed via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling of the Triazole and Thiazole Rings: This step involves the formation of an amide bond between the triazole and thiazole intermediates, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl groups in the triazole and thiazole rings, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Coupling Reagents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

Research has shown that compounds similar to N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide exhibit significant anticancer properties.

Mechanism of Action:

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Studies indicate that modifications in the phenyl and cyclopropyl groups enhance this activity.

Case Study:

In a study involving multicellular spheroids of cancer cells, the compound demonstrated a significant reduction in tumor viability compared to control groups. This suggests its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The compound has been tested against various pathogens with promising results.

Research Findings:

Studies have indicated effective Minimum Inhibitory Concentrations (MICs) against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The structure–activity relationship (SAR) suggests that the triazole moiety plays a critical role in enhancing antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored, with evidence suggesting it may modulate inflammatory pathways.

Mechanism:

The sulfonamide moiety within the compound is believed to inhibit specific enzymes involved in the inflammatory response. This property makes it a candidate for further research into treatments for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(3-Cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide ()

- Structural Differences: The benzothiazole-2-carboxamide group replaces the 2,4-dimethylthiazole-5-carboxamide.

- Physicochemical Properties: Property Target Compound (2,4-dimethylthiazole) Benzothiazole Analog () Hydrogen Bond Donors 1 1 Hydrogen Bond Acceptors 5 5 Rotatable Bonds 6 6 Topological Polar Surface Area ~95 Ų (estimated) 106 Ų LogP (estimated) ~2.8 ~3.2 The benzothiazole analog exhibits higher polar surface area and LogP due to its extended aromatic system, suggesting reduced aqueous solubility compared to the dimethylthiazole variant.

Thiazole-Containing Pharmacopeial Compounds ()

- Example: (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate

- Key Differences :

- A thiazole ring is integrated into a complex oxazolidinone scaffold.

- The presence of imidazolidinone and oxazolidine rings introduces additional hydrogen-bonding sites, which may enhance target binding specificity but reduce metabolic stability. Functional Implications:

- The target compound’s simpler dimethylthiazole group likely offers better synthetic accessibility and tunability compared to this multi-ring system.

Research Findings and Functional Implications

- Triazolone Core :

Both the target compound and the benzothiazole analog retain the 3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazolone core, which is associated with inhibition of enzymes like cyclooxygenase-2 (COX-2) in related studies . - Benzothiazole derivatives are often associated with fluorescence properties and DNA intercalation, which are absent in the dimethylthiazole variant .

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 406.4 g/mol. The compound features a triazole ring and a thiazole moiety which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇N₅O₂ |

| Molecular Weight | 335.4 g/mol |

| CAS Number | 1396766-36-1 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.

- Introduction of Cyclopropyl and Phenyl Groups : These groups can be introduced using organometallic reagents.

- Formation of the Thiazole Moiety : This involves specific reactions under controlled conditions to ensure the integrity of the thiazole structure.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole rings often exhibit significant antimicrobial properties. A review on 1,2,4-triazoles highlighted their effectiveness against various pathogens:

- Antibacterial Activity : Compounds similar to N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,4-dimethylthiazole have shown potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Studies have demonstrated that certain derivatives of triazoles exhibit antifungal properties against pathogens like Candida albicans and Aspergillus niger. The mechanism often involves inhibition of fungal cell wall synthesis or interference with nucleic acid synthesis .

Anticancer Potential

The triazole moiety is also associated with anticancer activity. Compounds in this class have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The interaction with specific molecular targets involved in cell proliferation is a key area of research .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Antibacterial Activity : A series of 1,2,4-triazoles were tested against drug-resistant bacteria. Some compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like vancomycin .

- Antifungal Screening : Novel triazole derivatives were synthesized and tested for antifungal activity against Pythium ultimum, showing promising results .

- Anticancer Research : Investigations into the anticancer properties of triazoles revealed that modifications to the phenyl groups significantly influenced their efficacy against cancer cells .

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide, and how can purity be optimized?

- Methodological Answer: The compound’s synthesis likely involves multi-step coupling reactions. For analogous triazole-thiazole hybrids, a carbodiimide-mediated (e.g., EDCI/HOBt) amidation strategy is effective for coupling thiazole carboxamide with triazolone intermediates . Post-synthesis, purity can be optimized via preparative thin-layer chromatography (TLC) with solvent systems like petroleum ether:ethyl acetate (8:1) and recrystallization from ethanol or acetone. Regular monitoring via TLC and NMR spectroscopy ensures reaction progress and purity .

Q. How can the structural and electronic properties of this compound be characterized to validate its design?

- Methodological Answer: Use a combination of H-NMR, C-NMR, and high-resolution mass spectrometry (HRMS) to confirm the molecular structure. For electronic properties (e.g., pKa), potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol, DMF) with tetrabutylammonium hydroxide (TBAH) can determine ionization behavior, as demonstrated for similar triazolone derivatives . IR spectroscopy can identify functional groups like carbonyls (C=O) and amides (NH) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer: Screen for antimicrobial or anticancer activity using standardized assays. For example, triazole-thiazole hybrids are tested against bacterial/fungal strains (e.g., E. coli, C. albicans) via broth microdilution (MIC/MBC/MFC protocols) . Anticancer activity can be assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC determination) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Methodological Answer: Design derivatives with modifications to the cyclopropyl, phenyl, or thiazole moieties. For example, replace the cyclopropyl group with other substituents (e.g., methyl, benzyl) and compare bioactivity. Use computational tools (e.g., molecular docking, DFT) to predict binding affinities to targets like fungal lanosterol demethylase or human kinases. Validate predictions with enzymatic inhibition assays .

Q. What strategies resolve contradictory data in biological activity across different experimental models?

- Methodological Answer: Contradictions may arise from assay conditions (e.g., solvent effects, cell line variability). Perform dose-response studies under controlled conditions (e.g., pH, temperature) and replicate assays in orthogonal models (e.g., zebrafish embryos for toxicity vs. mammalian cell lines). Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and confounders .

Q. How can the compound’s stability and degradation pathways be analyzed under physiological conditions?

- Methodological Answer: Conduct forced degradation studies by exposing the compound to acidic/basic hydrolysis, oxidative stress (HO), and UV light. Monitor degradation via HPLC-MS to identify byproducts. Accelerated stability testing (40°C/75% RH) over 1–3 months can predict shelf-life. Compare degradation profiles in simulated gastric/intestinal fluids to assess oral bioavailability .

Q. What advanced techniques are recommended for studying its mechanism of action at the molecular level?

- Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with target proteins. For intracellular targets, employ CRISPR-Cas9 knockout cell lines to validate specificity. Synchrotron X-ray crystallography or cryo-EM can resolve compound-protein complexes at atomic resolution .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to minimize variability in bioactivity assays?

- Methodological Answer: Use a logarithmic dilution series (e.g., 0.1–100 µM) with triplicate technical replicates. Include positive controls (e.g., fluconazole for antifungal assays) and vehicle controls (e.g., DMSO). Normalize data to control groups and apply nonlinear regression models (e.g., log(inhibitor) vs. response) for IC calculations. Validate with independent repeats by different operators .

Q. What computational methods are effective for predicting ADMET properties?

- Methodological Answer: Use QSAR models via platforms like SwissADME or ADMETLab to predict permeability (LogP), solubility (LogS), and cytochrome P450 interactions. Molecular dynamics simulations (e.g., GROMACS) can assess membrane penetration. Validate predictions with in vitro Caco-2 cell permeability assays and hepatic microsomal stability tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.